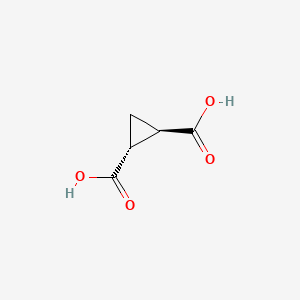

(1R,2R)-cyclopropane-1,2-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426198 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58616-95-8, 696-75-3 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R,2R)-cyclopropane-1,2-dicarboxylic acid chemical structure

An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic acid: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the pursuit of molecular scaffolds that offer a blend of rigidity, metabolic stability, and precise three-dimensional orientation is paramount. The cyclopropane ring, the smallest of the cycloalkanes, represents a uniquely valuable motif in this context. Its inherent ring strain and conformational rigidity can profoundly influence the biological activity and physicochemical properties of a molecule.[1] This guide provides a comprehensive technical overview of a specific, chirally pure stereoisomer: This compound .

As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a causal understanding of the principles governing the chemistry and application of this molecule. We will delve into its precise stereochemical nature, explore the nuances of its stereoselective synthesis, detail methods for its unambiguous characterization, and illuminate its role as a powerful building block for researchers, particularly those in drug development.

Part 1: Molecular Structure and Stereochemistry

The foundational attributes of this compound stem from its unique three-dimensional structure. The molecule consists of a three-membered carbon ring substituted with two carboxylic acid groups on adjacent carbons.

The IUPAC name specifies the absolute configuration at the two stereocenters (C1 and C2) as 'R'. In this isomer, the two carboxylic acid groups are positioned on opposite faces of the cyclopropane ring, a configuration referred to as trans. Its enantiomer, which possesses identical physical properties but rotates plane-polarized light in the opposite direction, is the (1S,2S) isomer.[2] These are distinct from the cis isomer, which is an achiral meso compound where the carboxylic acid groups are on the same face of the ring.

Caption: 2D structure of this compound.

The conformational rigidity imparted by the cyclopropane ring is a key feature exploited in drug design.[1][3] Unlike flexible aliphatic chains, the cyclopropane backbone locks the substituent carboxylic acid groups into a well-defined spatial arrangement, which can lead to higher binding affinity and selectivity for biological targets.[1]

Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.

Physicochemical Properties

A summary of the core computed and experimental properties is essential for experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | PubChem[4] |

| Molecular Weight | 130.10 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 24344-78-1 | PubChem[4] |

| pKa₁ | 3.33 (for cis-isomer) | ChemicalBook[5] |

| pKa₂ | 6.47 (for cis-isomer) | ChemicalBook[5] |

| Appearance | White to Off-White Solid | ChemicalBook[5] |

Note: pKa values are for the closely related cis-isomer and are provided for approximation.

Part 2: Synthesis and Stereoselective Strategies

The synthesis of optically pure this compound is a non-trivial challenge that hinges on precise stereochemical control. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis that directly generates the desired enantiomer.

Strategy 1: Resolution of Racemic trans-1,2-Cyclopropanedicarboxylic Acid

This classical approach remains a robust and scalable method. The synthesis begins with the creation of the racemic trans-diester, typically via a cyclopropanation reaction, followed by hydrolysis to the diacid. The racemic diacid is then resolved using a chiral resolving agent, such as a naturally occurring alkaloid (e.g., brucine or strychnine), to form diastereomeric salts that can be separated by fractional crystallization.

Strategy 2: Asymmetric Synthesis

Modern synthetic efforts focus on enantioselective methods to avoid the inefficiencies of resolution. A prominent route involves the asymmetric cyclopropanation of a suitable olefin precursor using a chiral catalyst. For instance, the reaction of diethyl fumarate with a carbene precursor in the presence of a chiral copper or rhodium catalyst can yield the (1R,2R)-diethyl ester with high enantiomeric excess. Subsequent hydrolysis then affords the target diacid.

Caption: Workflow for asymmetric synthesis.

Experimental Protocol: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

This protocol describes the final step to yield the target diacid from its commercially available or synthetically prepared diethyl ester. This method is cited as an effective way to obtain the trans-diacid derivatives.[6]

Materials:

-

Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, pH paper, separatory funnel

Procedure:

-

Dissolution: Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Saponification: Add potassium hydroxide (2.2 eq) to the solution. The reaction is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting diester.

-

Causality: A stoichiometric excess of base is required to ensure complete saponification of both ester groups to their corresponding carboxylate salts. The alcohol-water solvent system ensures solubility for both the organic ester and the inorganic base.

-

-

Workup - Neutralization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated HCl. A white precipitate of the dicarboxylic acid should form.

-

Causality: Acidification protonates the potassium dicarboxylate salt, which is water-soluble, to form the neutral dicarboxylic acid, which has much lower aqueous solubility, causing it to precipitate.

-

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Trustworthiness: Multiple extractions are crucial to ensure quantitative recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization (e.g., from hot water or an ethyl acetate/hexane mixture) to afford the final product as a white crystalline solid.

Part 3: Spectroscopic Characterization

Unambiguous characterization is critical to confirm the structure, stereochemistry, and purity of the final product. A combination of spectroscopic and analytical techniques is employed.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to be simple. The two methine protons (CH-COOH) would appear as one signal, and the methylene protons (CH₂) as another. The trans relationship between the methine protons results in a characteristic coupling constant (typically 5-9 Hz), distinguishing it from the cis isomer (typically 8-12 Hz). The acidic protons will appear as a broad singlet, exchangeable with D₂O.[7] |

| ¹³C NMR | Three distinct signals are expected in the aliphatic region: one for the two equivalent methine carbons and one for the methylene carbon. A downfield signal (~170-180 ppm) will correspond to the two equivalent carbonyl carbons of the carboxylic acid groups.[7][8] |

| FTIR | A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch. |

| Mass Spec (MS) | Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻. |

| Chiral HPLC | This is the definitive method for determining enantiomeric purity. Using a suitable chiral stationary phase (e.g., Chiralpak), the (1R,2R) and (1S,2S) enantiomers can be resolved into two distinct peaks, allowing for the calculation of enantiomeric excess (ee).[9] |

Part 4: Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable scaffold in several areas of chemical research, most notably in the design of bioactive molecules.

Enzyme Inhibition and Drug Design

The rigid cyclopropane backbone serves as a conformationally restricted dipeptide mimetic or a transition-state analogue for various enzymes.[3] Its defined geometry allows for the precise positioning of functional groups (the carboxylic acids or derivatives thereof) to interact with specific residues in an enzyme's active site.

Case Study: O-Acetylserine Sulfhydrylase (OASS) Inhibition OASS is an enzyme found in bacteria and plants that is essential for cysteine biosynthesis, but it is absent in mammals.[6][10] This makes it an attractive target for the development of novel antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from pathogens like Salmonella typhimurium.[3][10] The dicarboxylic acid core can chelate the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site or occupy the binding pocket of the natural substrate. The rigidity of the cyclopropane ring ensures an optimal, low-entropy binding conformation, which can translate to higher potency.

Caption: Rigid scaffold concept for enzyme inhibition.

Advantages in Drug Development:

-

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile and in vivo half-life of a drug candidate.[1]

-

Novelty and IP: As a non-classical scaffold, it provides access to novel chemical space, which is advantageous for securing intellectual property.

-

Reduced Off-Target Effects: The constrained conformation can lead to higher selectivity for the intended target, potentially reducing side effects.[1]

Conclusion

This compound is more than just a simple dicarboxylic acid; it is a sophisticated, chirally pure building block that offers chemists and drug developers a tool to enforce conformational constraint. Its synthesis requires careful stereochemical control, and its characterization relies on a suite of modern analytical techniques. The true value of this molecule is realized in its applications, where its rigid framework translates into enhanced biological activity, metabolic stability, and target selectivity. As the demand for more precise and effective therapeutics grows, the strategic use of such well-defined molecular scaffolds will undoubtedly continue to be a cornerstone of successful research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Introduction

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a chiral organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclopropane core makes it a valuable building block in the design of novel therapeutics and functional materials. The precise spatial arrangement of its carboxylic acid groups allows for specific interactions with biological targets, such as enzymes and receptors, making it a compelling scaffold for drug development.[1] This guide provides a comprehensive overview of the known physical properties of this specific enantiomer, outlines protocols for their determination, and discusses the implications of these properties for its application.

It is important to note that while the (1R,2R) enantiomer is the focus of this guide, much of the publicly available experimental data has been reported for its enantiomer, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, or for the racemic mixture. For most physical properties, such as melting point, solubility, and spectroscopic data, the values for the (1R,2R) and (1S,2S) enantiomers are identical. The key differentiating property is the sign of the specific optical rotation.

Chemical Structure and Identification

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₆O₄ | [2][3] |

| Molecular Weight | 130.10 g/mol | [2][3] |

| CAS Number | 696-75-3 (trans-isomer, racemate) | [2] |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O | [4] |

| InChI Key | RLWFMZKPPHHHCB-HRFVKAFMSA-N | [4] |

Note on CAS Number: The CAS number 696-75-3 is often associated with the trans-isomer of cyclopropane-1,2-dicarboxylic acid, which is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. A specific CAS number for the (1R,2R) enantiomer is not consistently reported in major databases. The enantiomer, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, is assigned the CAS number 14590-54-6.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that experimental data for the (1R,2R) enantiomer is limited, and some values are based on data for the corresponding racemate or the cis-isomer.

| Property | Value | Comments |

| Melting Point | 139-140 °C (for cis-isomer) | Experimental data for the (1R,2R) isomer is not readily available. Isomeric impurities can affect the melting point.[6] |

| Boiling Point | 305.8 ± 25.0 °C (Predicted) | This is a predicted value for the cis-isomer.[6] |

| pKa | pK₁: 3.33; pK₂: 6.47 (at 25 °C for cis-isomer) | The acidity of the carboxylic acid groups is crucial for its interaction in biological systems.[6] |

| Solubility | Slightly soluble in methanol and water (for cis-isomer). | The polarity of the dicarboxylic acid suggests some solubility in polar solvents.[6] |

| Specific Optical Rotation [α]D | Data not available | This is a critical parameter for confirming enantiomeric purity. The value for the (1R,2R) isomer will be equal in magnitude but opposite in sign to the (1S,2S) isomer. |

Experimental Protocols for Physicochemical Characterization

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range typically signifies high purity.

Methodology (Capillary Method):

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

Pack a small amount of the crystalline sample into a capillary tube, ensuring a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Principle: Determining the solubility in various solvents is essential for applications in drug formulation and reaction chemistry.

Methodology (Visual Method):

-

To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in incremental amounts (e.g., 0.1 mL).

-

After each addition, vortex the vial for a set period (e.g., 1 minute) and visually inspect for complete dissolution.

-

Record the volume of solvent required to fully dissolve the solid. The solubility can then be expressed in terms of mg/mL.

Principle: As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer and its concentration.

Methodology (Polarimetry):

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l, in dm) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c).

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. While specific experimental spectra for the (1R,2R) isomer are not widely published, data for the enantiomeric (1S,2S) isomer and related structures provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the cyclopropyl protons and the acidic protons of the carboxylic acids. The trans-configuration of the substituents on the cyclopropane ring will influence the coupling constants between the methine protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene and methine carbons of the cyclopropane ring, as well as the carbonyl carbons of the carboxylic acids.

Note: PubChem provides access to ¹H and ¹³C NMR spectra for the (1S,2S) isomer, which will be identical to the (1R,2R) isomer.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimers. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will also be prominent.

Note: An FTIR spectrum for the (1S,2S) isomer is available through PubChem, which can be used as a reference for the (1R,2R) isomer.[4]

Experimental Protocol for Spectroscopic Analysis

Methodology (NMR):

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

Methodology (FTIR):

-

Prepare the sample as a KBr pellet or as a thin film.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands.

Synthesis and Purification Overview

A common route to obtaining enantiomerically pure trans-cyclopropane-1,2-dicarboxylic acids involves the hydrolysis of the corresponding dialkyl ester.

Synthetic Workflow

Caption: Synthetic route to this compound.

Purification Protocol

Principle: Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.

Methodology (Recrystallization):

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Safety and Handling

Based on the GHS classifications for cyclopropane-1,2-dicarboxylic acid, the following hazards are identified:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable chiral building block with significant potential in various scientific disciplines. This guide has provided a detailed overview of its physical properties and the experimental protocols for their determination. While there are gaps in the publicly available experimental data for this specific enantiomer, the information presented, drawing from data on its enantiomer and related isomers, serves as a valuable resource for researchers. Further experimental characterization, particularly the determination of its specific optical rotation, is crucial for future applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:14590-54-6 | (1s,2s)-cyclopropane-1,2-dicarboxylic Acid | Chemsrc [chemsrc.com]

- 6. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]

Introduction: The Value of Conformational Rigidity in Drug Design

An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic Acid for Advanced Research

Executive Summary:

This compound is a conformationally constrained building block of significant interest to the pharmaceutical and life sciences industries. Its rigid, three-dimensional structure serves as a valuable scaffold in drug design, enabling precise spatial orientation of functional groups to optimize interactions with biological targets. This guide provides a comprehensive overview of this specific stereoisomer, covering its identification, physicochemical properties, stereoselective synthesis, and critical applications, particularly as an enzyme inhibitor. The methodologies and insights presented are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry. Constraining the conformational flexibility of a molecule can lead to significant improvements in binding affinity, selectivity, and metabolic stability.[1] The cyclopropane ring, as the smallest cycloalkane, is an exemplary scaffold for achieving this rigidity. Its inherent strain and well-defined stereochemistry make it a powerful tool for creating analogues of bioactive molecules, locking them into a conformation that is optimal for receptor or enzyme binding.[1]

Among cyclopropane derivatives, this compound stands out. As the trans-enantiomer of 1,2-cyclopropanedicarboxylic acid, it presents its two carboxylic acid groups in a defined spatial arrangement, making it an effective mimic for various biological substrates and a versatile starting material for more complex chemical entities. Its application has been particularly notable in the development of enzyme inhibitors, where its structure can effectively probe active site topographies and mimic enzymatic transition states.[2]

Isomeric Specificity: Identification and Nomenclature

A frequent point of confusion is the correct identification of the various stereoisomers of cyclopropane-1,2-dicarboxylic acid. The molecule exists in three distinct forms: a pair of trans enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S), which is achiral). Accurate research and procurement depend on using the correct identifier for the specific isomer of interest.

| Isomer | Stereochemistry | Common Name | CAS Number |

| This compound | trans | (+)-trans-1,2-Cyclopropanedicarboxylic acid | Not uniquely assigned; often grouped with the racemate. |

| (1S,2S)-cyclopropane-1,2-dicarboxylic acid | trans | (-)-trans-1,2-Cyclopropanedicarboxylic acid | 14590-54-6[3] |

| (±)-trans-cyclopropane-1,2-dicarboxylic acid | trans (racemate) | trans-1,2-Cyclopropanedicarboxylic acid | 1489-58-3[4][5] |

| (1R,2S)-cyclopropane-1,2-dicarboxylic acid | cis (meso) | cis-1,2-Cyclopropanedicarboxylic acid | 696-74-2[6] |

Note on CAS Numbers: While the (1S,2S) enantiomer and the cis and trans racemates have distinct CAS numbers, the (1R,2R) isomer is often not assigned a unique number in major databases and may be referenced under the general or racemic trans identifier.[7] Researchers should exercise diligence in sourcing and characterization to ensure enantiomeric purity.

Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.

Physicochemical Properties

The utility of this compound is rooted in its distinct chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | [7] |

| Molecular Weight | 130.10 g/mol | [4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 139-141 °C (for cis isomer) | [6] |

| pKa₁ | 3.33 | [6] |

| pKa₂ | 6.47 | [6] |

| Solubility | Slightly soluble in water and methanol | [6][8] |

The key structural feature is the strained three-membered ring, which forces the C-C-C bond angles to ~60°. This strain influences the reactivity of adjacent bonds and fixes the orientation of the two carboxyl groups relative to each other, a critical feature for its function as a molecular scaffold.

Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is a non-trivial synthetic challenge that typically involves two main stages: the synthesis of the racemic trans mixture and its subsequent resolution.

Synthesis of Racemic trans-1,2-Cyclopropanedicarboxylic Acid

A common laboratory-scale synthesis involves the reaction of a malonic ester derivative with a dihaloethane, followed by hydrolysis and decarboxylation.[9] More advanced methods may use catalytic cyclopropanation of alkenes.[10]

Chiral Resolution

Resolution of the racemic trans mixture is the most critical step for isolating the desired (1R,2R) enantiomer. This is typically achieved through diastereomeric salt formation or enzymatic methods.

Protocol: Resolution via Diastereomeric Salt Formation

This protocol is based on the classical method of resolving a racemic acid using a chiral base. The choice of the resolving agent is critical; it must form diastereomeric salts with differing solubilities to allow for separation by fractional crystallization.

Causality: The principle behind this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard means. Diastereomers, however, have different physical properties, including solubility. By reacting the racemic acid with a single enantiomer of a chiral base (e.g., a chiral amine), two diastereomeric salts are formed: [(1R,2R)-acid • (R)-base] and [(1S,2S)-acid • (R)-base]. The difference in their crystal lattice energies leads to different solubilities, allowing one to crystallize preferentially.

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Add Resolving Agent: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral resolving agent, such as d-N-benzyl-2-aminobutanol, to the solution.[11]

-

Fractional Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The rate of cooling is crucial for obtaining high-purity crystals.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a low pH (e.g., pH=1).[11] This protonates the carboxylate and the chiral amine.

-

Extraction: The free this compound can then be extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.

-

Purification and Verification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) of the final product must be verified using chiral HPLC or by measuring its optical rotation.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development and Research

The primary application of this compound is in the design of enzyme inhibitors and receptor ligands.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

OASS is an enzyme found in bacteria and plants that catalyzes the final step in cysteine biosynthesis.[12] As this enzyme is absent in mammals, it represents a promising target for the development of novel antibiotics.[2]

Mechanism of Action: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from pathogens like Salmonella typhimurium.[12][13] The rigid cyclopropane backbone acts as a scaffold that positions the carboxylate groups to interact with key residues in the enzyme's active site. This binding can either directly block substrate access or induce a conformational change that inactivates the enzyme. The dicarboxylic acid moiety often mimics the binding of the natural substrate, O-acetylserine.

Caption: Schematic of inhibitor binding to the OASS active site.

Other Therapeutic Targets

The cyclopropane dicarboxylic acid scaffold has been explored for other therapeutic uses:

-

3-Methylaspartase Inhibition: As transition-state analogues.[2]

-

Leukotriene C₄ Synthase Inhibition: For potential use in treating respiratory and inflammatory diseases.[14]

-

Succinate Receptor Agonists: For studying metabolic signaling pathways.[6]

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for molecular design. Its value lies in the conformational rigidity imparted by the cyclopropane ring, which allows for the creation of potent and selective modulators of biological targets. A thorough understanding of its stereochemistry, synthesis, and resolution is essential for any researcher aiming to exploit its properties. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS#:14590-54-6 | (1s,2s)-cyclopropane-1,2-dicarboxylic Acid | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 1489-58-3|Cyclopropane-1,2-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]

- 7. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropane-1,1-dicarboxylic acid 97 598-10-7 [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. Cyclopropane synthesis [organic-chemistry.org]

- 11. jetir.org [jetir.org]

- 12. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

The Synthesis of Chiral Cyclopropane Dicarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

The constrained, three-dimensional architecture of chiral cyclopropane rings renders them invaluable scaffolds in modern medicinal chemistry and drug development. Their incorporation into molecular frameworks can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] Among these, chiral cyclopropane dicarboxylic acids and their derivatives stand out as crucial building blocks for a wide array of therapeutics and complex molecules.[2][3] This guide provides an in-depth exploration of the core synthetic strategies for accessing these enantiomerically enriched compounds, focusing on the underlying principles, practical methodologies, and the latest advancements in the field.

The Strategic Importance of the Cyclopropane Moiety

The unique structural and electronic properties of the cyclopropane ring, stemming from its inherent strain, impart specific reactivity and conformational rigidity.[2] In drug design, this translates to the ability to introduce precise three-dimensional arrangements of functional groups, which is critical for optimizing interactions with biological targets.[1] Cyclopropane-1,1-dicarboxylic acid, for instance, serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), peptide modifications, and the development of chiral ligands and catalysts.[2]

Transition-Metal Catalyzed Asymmetric Cyclopropanation

The reaction of olefins with diazo compounds, catalyzed by transition metals, is a cornerstone of chiral cyclopropane synthesis.[4] The choice of metal and, crucially, the chiral ligand, dictates the efficiency and stereoselectivity of the transformation.

Rhodium-Catalyzed Reactions: A Workhorse in Asymmetric Synthesis

Rhodium catalysts are among the most powerful and versatile tools for asymmetric cyclopropanation.[5][6] Chiral dirhodium(II) tetracarboxylates, in particular, have been extensively studied and applied.[6][7]

The catalytic cycle, illustrated below, generally involves the formation of a rhodium-carbene intermediate from the diazo compound. The olefin then attacks this electrophilic carbene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The chiral ligands surrounding the rhodium center create a chiral environment that directs the approach of the olefin, thereby controlling the stereochemistry of the product.

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

Rhodium(II) N-(arylsulfonyl)prolinate catalysts have proven highly effective for the diastereoselective and enantioselective synthesis of functionalized cyclopropanes from vinyldiazomethanes.[5] Furthermore, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can yield highly stereoselective cyclopropanations with enantiomeric excesses (ee) up to 98%.[8] Chiral-at-metal Rh(III) complexes have also been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, offering a practical route to 1,2,3-trisubstituted chiral cyclopropanes.[9]

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper-based catalysts, often paired with chiral bisoxazoline (BOX) or SaBOX ligands, represent a more economical approach to asymmetric cyclopropanation.[10] These systems are particularly effective for the cyclopropanation of 1,2-disubstituted olefins with α-nitrodiazoacetates, yielding nitrocyclopropane carboxylates which are valuable precursors to cyclopropane α-amino acids.[10]

A notable advancement is the copper-catalyzed asymmetric dicarboxylation of 1,3-dienes using CO2, providing a direct and sustainable route to chiral dicarboxylic acids.[11] This method showcases high regio-, chemo-, and enantioselectivities.[11]

| Catalyst System | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes, aryldiazoacetates | Chiral cyclopropanes | High | - | up to 98 | [8] |

| Cu(I)/SaBOX | cis-1,2-disubstituted olefins, α-nitrodiazoacetates | Nitrocyclopropane carboxylates | up to 97 | >99/1 | up to 98 | [10] |

| Chiral-at-metal Rh(III) | Vinyl sulfoxonium ylides, α,β-unsaturated 2-acyl imidazoles | 1,2,3-trisubstituted chiral cyclopropanes | up to 90 | - | up to 97 | [9] |

| Co(II)-porphyrin | Alkenes, N-arylsulfonyl hydrazones | Chiral cyclopropanes | High | High | High | [12][13] |

Ruthenium and Cobalt Catalysis: Expanding the Mechanistic Landscape

Ruthenium(II)-Pheox complexes have emerged as powerful catalysts for the asymmetric cyclopropanation of a wide variety of olefins, including those that are challenging for traditional rhodium and copper systems.[4] Mechanistically distinct, these reactions are proposed to proceed via radical intermediates.[4]

Cobalt(II)-based metalloradical catalysis offers another unique approach, particularly for donor-substituted diazo reagents generated in situ from sulfonyl hydrazones.[12][13] This method is applicable to a broad range of alkenes and provides high yields with excellent diastereoselectivity and enantioselectivity.[12][13]

Biocatalysis and Chemoenzymatic Strategies: The "Green" Chemistry Approach

The use of engineered enzymes for asymmetric cyclopropanation is a rapidly advancing field, offering high stereoselectivity and environmentally benign reaction conditions.[14] Heme proteins, such as myoglobin and nitric oxide dioxygenases, have been repurposed to catalyze carbene transfer reactions with remarkable efficiency.[14][15]

A key advantage of biocatalysis is the ability to rapidly generate diverse libraries of chiral building blocks for drug discovery.[14][16] For example, engineered variants of Rhodothermus marinus nitric oxide dioxygenase can produce both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane, which can be readily diversified through Suzuki-Miyaura coupling.[14] Similarly, engineered myoglobin variants can catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketones.[15][16]

Caption: A chemoenzymatic approach to diverse chiral cyclopropanes.

Organocatalytic Routes to Chiral Cyclopropanes

Organocatalysis provides a metal-free alternative for the synthesis of chiral cyclopropanes.[17] A prominent strategy is the Michael-initiated ring closure (MIRC) reaction.[18] In this approach, a chiral amine catalyst, such as a prolinol derivative, activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack by a Michael donor.[19] Subsequent intramolecular cyclization affords the desired cyclopropane.

This methodology allows for the efficient construction of multiple C-C bonds and stereocenters in a single step with high enantio- and diastereoselectivity.[19] The ability to control the reaction outcome by simply changing the base highlights the versatility of this approach.[19]

Experimental Protocols: A Practical Example

Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from a well-established procedure for the synthesis of the parent achiral diacid, which serves as a common starting material for further chiral resolutions or asymmetric transformations.[20]

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

50% aqueous sodium hydroxide

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Concentrated hydrochloric acid

-

Ether

-

Benzene

-

Magnesium sulfate (anhydrous)

-

Activated carbon

Procedure:

-

To a vigorously stirred 1 L solution of 50% aqueous sodium hydroxide in a 2 L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.[20]

-

To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[20]

-

Stir the reaction mixture vigorously for 2 hours.[20]

-

Transfer the contents to a 4 L Erlenmeyer flask, rinsing with water. Cool the mixture to 15°C in an ice bath.[20]

-

Carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[20]

-

Extract the aqueous layer three times with 900 mL of ether.[20]

-

Saturate the aqueous layer with sodium chloride and extract a further three times with 500 mL of ether.[20]

-

Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.[20]

-

Remove the solvent by rotary evaporation to yield a semisolid residue.[20]

-

Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals (yield: 66-73%).[20]

Conclusion and Future Outlook

The synthesis of chiral cyclopropane dicarboxylic acids and their congeners is a dynamic field of research, driven by the increasing demand for stereochemically complex molecules in drug discovery and development. While transition-metal catalysis remains a dominant and powerful strategy, the rise of biocatalysis and organocatalysis offers more sustainable and often highly selective alternatives. Future innovations will likely focus on the development of more efficient and versatile catalytic systems, the expansion of substrate scope, and the integration of these synthetic methodologies into streamlined, diversity-oriented synthesis platforms. The continued exploration of novel catalytic approaches will undoubtedly unlock new avenues for the creation of next-generation therapeutics built upon the unique and valuable cyclopropane scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sas.rochester.edu [sas.rochester.edu]

- 16. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aminer.org [aminer.org]

- 18. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 19. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Enantioselective Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Foreword: The Significance of a Strained Ring

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[1][2][3][4] Its rigid, three-membered structure allows it to serve as a conformational constraint, a feature highly sought after in modern drug design. When substituted with carboxylic acid functionalities, as in cyclopropane-1,2-dicarboxylic acid, the molecule becomes a versatile chiral building block. Specifically, the (1R,2R)-enantiomer is a critical precursor for synthesizing complex molecules, including antivirals and potent enzyme inhibitors like Tranylcypromine derivatives.[5][6][7][8] This guide provides a comprehensive exploration of the sophisticated strategies developed for the enantioselective synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, intended for researchers and professionals in organic synthesis and drug development.

Asymmetric Transition-Metal Catalysis: Forging Chirality through Carbene Transfer

One of the most powerful and versatile methods for constructing chiral cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound.[2][9] This approach relies on the in-situ generation of a metal-carbene intermediate, which then undergoes stereoselective addition to the olefin. The enantioselectivity is dictated by the chiral ligand coordinated to the metal center.

The Dirhodium(II) Catalyst Platform

Dirhodium(II) complexes are preeminent catalysts for asymmetric cyclopropanation due to their high efficiency and the vast library of chiral ligands developed for them.[1][10][11] Chiral dirhodium(II) carboxylates, particularly those derived from N-(arylsulfonyl)prolinates, have demonstrated exceptional control over both diastereoselectivity and enantioselectivity.[10]

The catalytic cycle, initiated by the reaction of the Rh(II) complex with a diazoacetate, generates a rhodium-carbene intermediate. This electrophilic species then reacts with the alkene. The chiral ligands surrounding the rhodium centers create a sterically defined environment that directs the approach of the alkene, favoring the formation of one enantiomer over the other. For the synthesis of the trans-(1R,2R) isomer, careful selection of the diazoacetate ester group and the catalyst is crucial.[10]

Caption: Catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.

Copper-Based Catalytic Systems

Copper complexes, particularly those featuring bis(oxazoline) (BOX) ligands, represent another cornerstone of asymmetric cyclopropanation.[9][12][13][14] These catalysts are attractive due to the lower cost of copper compared to rhodium and their high efficiency. The active catalyst is typically a Cu(I) species, which reacts with the diazo compound to form a copper-carbene.[9] The stereochemical outcome is governed by the C2-symmetric chiral ligand, which effectively shields one face of the carbene, directing the alkene to attack from the less hindered side.

Performance of Key Metal Catalysts

The choice of metal, ligand, and substrate is critical for achieving high stereoselectivity. The following table summarizes representative results for the synthesis of trans-cyclopropane derivatives.

| Catalyst System | Alkene | Diazo Reagent | Yield (%) | de (%) | ee (%) | Reference |

| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Ethyl 2-phenyldiazoacetate | 85 | >95:5 | 98 | [1] |

| Cu(I)-tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | >95 | >20:1 | 96 | [14] |

| Ru(II)-Pheox | Vinyl carbamate | Succinimidyl diazoacetate | 95 | >99:1 | 99 | [2] |

| Co(II)-Porphyrin | Styrene | Ethyl diazoacetate | 88 | 99:1 | 98 | [2] |

Chiral Auxiliaries: Stoichiometric Stereochemical Control

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. In this strategy, a chiral molecule is covalently attached to the substrate (either the alkene or the carbene precursor). This auxiliary then directs the cyclopropanation reaction, leading to the preferential formation of one diastereomer.[15][16][17] Following the reaction, the auxiliary is cleaved to yield the enantioenriched product.

Methodology and Workflow

The process involves a three-step sequence:

-

Attachment: The chiral auxiliary is attached to the achiral substrate. For example, an α,β-unsaturated aldehyde can be converted into a chiral acetal using a camphor-derived diol.[17]

-

Diastereoselective Cyclopropanation: The cyclopropanation is carried out using a standard reagent, such as one for a Simmons-Smith reaction (Zn-Cu, CH₂I₂).[15] The steric bulk of the auxiliary blocks one face of the double bond, forcing the reagent to add from the opposite side.

-

Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to release the desired enantiomerically pure cyclopropane derivative.

Caption: Workflow for chiral auxiliary-mediated cyclopropanation.

While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps, which can lower the overall yield compared to catalytic methods. However, it often provides very high levels of diastereoselectivity (>99% de).[17]

The Biocatalytic Frontier: Engineered Enzymes and Resolutions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, two primary biocatalytic strategies are employed: kinetic resolution of racemates and direct asymmetric synthesis using engineered enzymes.

Enzymatic Kinetic Resolution

Kinetic resolution is a well-established method for separating enantiomers from a racemic mixture. This process utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of racemic cyclopropane carboxylic acid esters.[18][19]

In a typical procedure, a racemic mixture of diethyl trans-cyclopropane-1,2-dicarboxylate is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer (e.g., the (1S,2S)-ester) to the corresponding carboxylic acid, leaving the desired (1R,2R)-ester unreacted and in high enantiomeric excess.[20]

Representative Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Dissolve racemic diethyl trans-cyclopropane-1,2-dicarboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.2) containing a co-solvent if necessary.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the solution.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by HPLC.[18]

-

Workup: Once ~50% conversion is reached, filter off the immobilized enzyme.

-

Separation: Extract the unreacted (1R,2R)-ester with an organic solvent. The hydrolyzed (1S,2S)-dicarboxylic acid remains in the aqueous phase.

-

Purification: Purify the extracted ester by column chromatography to yield the enantiomerically pure (1R,2R)-diester, which can then be hydrolyzed to the target diacid.

Directed Evolution: Myoglobin as a Cyclopropanation Catalyst

A groundbreaking advancement in enantioselective synthesis is the use of engineered hemoproteins, particularly myoglobin (Mb), as catalysts for asymmetric cyclopropanation.[4][5][6][21] Through directed evolution and rational design, scientists have repurposed the iron-containing active site of myoglobin to catalyze carbene transfer from a diazo reagent to an alkene with exquisite control over stereoselectivity.

Researchers have successfully engineered myoglobin variants that produce trans-(1R,2R) cyclopropanes with excellent diastereoselectivity (up to 99% de) and enantioselectivity (up to 99% ee).[5][6] These biocatalytic reactions can often be performed in whole E. coli cells, simplifying the process and enhancing catalyst stability, making it a scalable and environmentally friendly method.[6]

Caption: Proposed mechanism for myoglobin-catalyzed cyclopropanation.

Performance of Engineered Myoglobin Variants for trans-(1R,2R) Selectivity

| Mb Variant | Substrate (Olefin) | Yield (%) | de (%) | ee (%) | Reference |

| Mb(L29T,H64V,V68F) | 4-Methoxystyrene | 85 | 99 | 98 | [6] |

| Mb(L29S,H64V,V68F) | Styrene | 91 | 99 | 99 | [6] |

| Mb(H64V,V68L,L29T) | 4-Chlorostyrene | 78 | 98 | 97 | [5] |

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a mature field with a diverse array of powerful methodologies. Asymmetric catalysis using rhodium and copper complexes remains a highly reliable and versatile approach, offering excellent stereocontrol for a broad range of substrates. Diastereoselective methods employing chiral auxiliaries, while less atom-economical, provide a robust alternative for achieving exceptionally high levels of stereochemical purity.

The future of this field is undoubtedly moving towards biocatalysis. The development of engineered enzymes, such as myoglobin variants, represents a paradigm shift, offering unparalleled selectivity and sustainability. These biocatalysts not only provide access to the desired (1R,2R) enantiomer but also its counterpart, the (1S,2S) isomer, simply by selecting a different enzyme variant.[5][6] This "stereocomplementary" approach is a significant advantage for drug discovery, where access to all stereoisomers of a pharmacophore is often required. As our ability to engineer proteins improves, we can expect the development of even more efficient and selective biocatalysts, making the synthesis of chiral cyclopropanes more accessible, scalable, and environmentally benign.

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. sas.rochester.edu [sas.rochester.edu]

- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sas.rochester.edu [sas.rochester.edu]

- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 12. What is Asymmetric Copper-Catalyzed Cyclopropanation | lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. sas.rochester.edu [sas.rochester.edu]

A Technical Guide to the Spectroscopic Characterization of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-cyclopropane-1,2-dicarboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this stereoisomer. The narrative emphasizes the rationale behind experimental choices and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural elucidation.

It is important to note that for standard spectroscopic techniques such as NMR, IR, and MS, the (1R,2R) and (1S,2S) enantiomers are indistinguishable. Therefore, data presented for the trans-isomer or the (1S,2S)-enantiomer is directly applicable to this compound.

Introduction

This compound is a chiral molecule whose rigid cyclopropane backbone and dicarboxylic acid functionalities make it a valuable building block in medicinal chemistry and materials science.[1] The stereochemistry of the substituents on the cyclopropane ring is critical to its biological activity and material properties. Accurate and thorough spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals from the cyclopropyl protons and the acidic protons of the carboxylic acid groups. Due to the trans relationship of the carboxylic acid groups, the molecule possesses a C₂ axis of symmetry, making the two methine protons (H-1 and H-2) chemically equivalent, and the two methylene protons on C-3 also chemically equivalent to each other, though diastereotopic.

Table 1: ¹H NMR Spectral Data for trans-Cyclopropane-1,2-dicarboxylic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 - 2.3 | m | 2H | CH (methine) |

| ~1.4 - 1.6 | m | 2H | CH₂ (methylene) |

| ~11.0 - 12.0 | br s | 2H | COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The methine protons (CH) appear as a multiplet due to coupling with the diastereotopic methylene protons. Similarly, the methylene protons (CH₂) also appear as a multiplet due to geminal and vicinal coupling. The carboxylic acid protons typically appear as a broad singlet at a downfield chemical shift and can be exchanged with D₂O.

Expertise & Experience: Interpreting the Coupling

The coupling patterns in the ¹H NMR spectrum of a cyclopropane ring are complex due to the rigid structure. The trans relationship between the methine protons results in a smaller coupling constant compared to the cis isomer. This difference is a key diagnostic feature for distinguishing between the cis and trans diastereomers.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize high-resolution NMR spectroscopy for stereochemical elucidation and quality control. This document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and provides a detailed interpretation of the spectral features, grounded in established principles of NMR spectroscopy.

Introduction: The Structural Significance of a Chiral Cyclopropane

This compound is a chiral molecule featuring a strained three-membered ring with two carboxylic acid functional groups in a trans configuration. The rigid nature of the cyclopropane ring locks the relative stereochemistry of the substituents, making NMR spectroscopy an invaluable tool for its structural verification. The unique magnetic environments of the protons in this molecule give rise to a characteristic ¹H NMR spectrum, which, when correctly interpreted, provides definitive proof of its constitution and stereochemistry. Understanding this spectrum is crucial for researchers working with cyclopropane-containing scaffolds in medicinal chemistry and materials science.

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of this compound is governed by the chemical equivalence, spin-spin coupling, and stereochemical relationships of its four protons.

Chemical Equivalence and Spin System

The molecule possesses a C₂ axis of symmetry that passes through the C1-C2 bond and bisects the C3 methylene group. This symmetry element has profound implications for the NMR spectrum:

-

Methine Protons (Hₐ and Hₐ'): The two protons attached to the chiral carbons (C1 and C2) are chemically and magnetically equivalent due to the C₂ symmetry. They are designated as Hₐ.

-

Methylene Protons (Hₑ and Hₑ'): The two protons of the CH₂ group (C3) are diastereotopic.[1] One proton is cis to the two carboxylic acid groups (endo), and the other is trans (exo). These protons, designated Hₑ and Hₓ, are in different chemical environments and are therefore non-equivalent, giving rise to separate signals.

This arrangement of two equivalent methine protons and two non-equivalent methylene protons results in an AA'XX' spin system . However, for simplification and initial analysis, it can be approximated as an ABX₂ system , where A and B are the diastereotopic methylene protons and X represents the two equivalent methine protons.

Predicted Chemical Shifts (δ)

The chemical shifts of the cyclopropyl protons are influenced by several factors, including the ring strain, the anisotropy of the C-C bonds, and the electron-withdrawing nature of the carboxylic acid groups.

-

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a broad singlet in the region of 10.0 - 13.0 ppm .[2][3] The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[2][3]

-

Methine Protons (Hₐ): These protons are adjacent to the electron-withdrawing carboxylic acid groups and are expected to be deshielded relative to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[4] Their chemical shift is predicted to be in the range of 2.0 - 2.5 ppm .

-

Methylene Protons (Hₑ, Hₓ): These protons are further from the carboxylic acid groups and are expected to be more shielded than the methine protons. Due to their diastereotopic nature, they will have different chemical shifts.[1] The proton cis to the carboxylic acid groups (Hₑ) is likely to be slightly more deshielded than the proton trans (Hₓ). Their chemical shifts are predicted to be in the range of 1.4 - 1.8 ppm .

Predicted Spin-Spin Coupling (J-values)

The coupling constants in cyclopropane rings are highly dependent on the dihedral angle between the coupled protons. For a trans-1,2-disubstituted cyclopropane, the following couplings are expected:

-

Geminal Coupling (²J): The coupling between the two diastereotopic methylene protons (Hₑ and Hₓ) is typically in the range of -4 to -9 Hz . The negative sign is a characteristic feature of geminal coupling in strained rings but is not directly observed in a standard 1D spectrum.[5]

-

Vicinal Coupling, cis (³J_cis): The coupling between a methine proton (Hₐ) and the cis methylene proton (Hₑ) is generally larger, in the range of 8 - 10 Hz .[5]

-

Vicinal Coupling, trans (³J_trans): The coupling between a methine proton (Hₐ) and the trans methylene proton (Hₓ) is typically smaller, in the range of 4 - 7 Hz .[5]

Predicted Splitting Patterns

Based on the predicted couplings, the following splitting patterns are anticipated:

-

Carboxylic Acid Protons: A broad singlet.

-

Methine Protons (Hₐ): Each methine proton is coupled to both diastereotopic methylene protons. Therefore, the signal for Hₐ will appear as a doublet of doublets (dd) with coupling constants corresponding to ³J_cis and ³J_trans.

-

Methylene Protons (Hₑ, Hₓ): Each methylene proton is coupled to the other methylene proton (geminal coupling) and the two equivalent methine protons. This will result in complex multiplets. For Hₑ, we expect a doublet of triplets (dt) or a more complex pattern, being split by Hₓ (geminal coupling) and the two Hₐ protons (cis vicinal coupling). Similarly, Hₓ will appear as a doublet of triplets (dt) or a complex multiplet, split by Hₑ and the two Hₐ protons (trans vicinal coupling).

| Proton Type | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -COOH | 10.0 - 13.0 | br s | N/A |

| Methine (Hₐ) | 2.0 - 2.5 | dd | ³J_cis ≈ 8-10, ³J_trans ≈ 4-7 |

| Methylene (Hₑ, Hₓ) | 1.4 - 1.8 | m | ²J_gem ≈ 4-9, ³J_cis ≈ 8-10, ³J_trans ≈ 4-7 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The quality of the ¹H NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Choice of Solvent: A deuterated solvent that can dissolve the polar dicarboxylic acid is essential. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it can help in observing the carboxylic acid protons, which exchange more slowly than in methanol.[6]

-

Sample Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[7][8]

-

Filtration: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Internal Standard: Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal reference standard like tetramethylsilane (TMS) often unnecessary.[9] The residual solvent peak can be used for calibration (e.g., DMSO at δ 2.50 ppm).

Spectrometer Parameters

-

Field Strength: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the cyclopropyl protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

-

Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

-

Temperature: 298 K (25 °C).

-

Visualization of Molecular Structure and Coupling

The following diagrams illustrate the structure and the key coupling interactions within the molecule.

Caption: Molecular structure of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Conformational Analysis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

This guide provides a comprehensive exploration of the conformational landscape of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental and computational methodologies. We will dissect the structural nuances of this molecule, detailing the forces that govern its preferred shapes and the advanced techniques used to elucidate them.

Introduction: The Significance of a Constrained Scaffold

This compound is a stereoisomer of a simple, yet structurally significant molecule. Its rigid three-membered ring provides a constrained scaffold that locks the two carboxylic acid substituents in a trans configuration. This inherent rigidity makes it an invaluable building block in medicinal chemistry and materials science, where precise control over the spatial orientation of functional groups is paramount.

The overall shape, or conformation, of a molecule dictates its physical properties, reactivity, and biological interactions. For this compound, the conformational flexibility arises almost exclusively from the rotation of the two carboxylic acid groups around their respective C-C single bonds. Understanding the preferred orientations of these groups is critical for predicting how the molecule will interact with enzyme active sites, crystal lattices, or other molecules. This analysis, therefore, moves beyond a static 2D structure to a dynamic 3D appreciation of the molecule's behavior.

The Conformational Landscape: A Play of Sterics and Hydrogen Bonding

The conformational preferences of this compound are governed by a delicate balance of steric repulsion and the potential for hydrogen bonding. The primary degrees of freedom are the dihedral angles associated with the rotation of the two carboxyl groups.

Key Conformational Influences:

-

Steric Hindrance: Repulsion between the bulky carboxylic acid groups and the cyclopropane ring protons influences the rotational energy barrier. Conformations that minimize these steric clashes are energetically favored.

-

Intramolecular Hydrogen Bonding: In non-polar environments or the gas phase, the formation of an intramolecular hydrogen bond between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other can significantly stabilize a specific conformation.[1][2] While less probable in this trans isomer compared to its cis counterpart, specific rotational conformers can bring these groups into sufficient proximity.

-

Intermolecular Interactions: In protic solvents like water or in the solid state, intermolecular hydrogen bonding with solvent molecules or neighboring acid molecules often dominates, disrupting weaker intramolecular bonds and favoring conformations that maximize these external interactions.[3]

The interplay of these factors results in a potential energy surface with several local minima, each corresponding to a distinct, thermally accessible conformer.

Experimental Elucidation of Conformation

A multi-faceted experimental approach is required to comprehensively characterize the conformational equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of molecules. By analyzing chemical shifts and spin-spin coupling constants, one can deduce time-averaged information about dihedral angles and spatial proximities.[4][5][6]

Core Principles for Cyclopropane Derivatives:

-

Chemical Shifts: The protons of a cyclopropane ring exhibit unusual upfield chemical shifts (typically 0.2-1.0 ppm) due to a characteristic ring-current effect and the unique hybridization of the carbon orbitals.[4][7] The precise chemical shift is highly sensitive to the orientation of the neighboring electron-withdrawing carboxyl groups.

-

Vicinal Coupling Constants (³JHH): The Karplus relationship, which correlates the magnitude of the three-bond coupling constant to the dihedral angle between the coupled protons, is a cornerstone of conformational analysis. For cyclopropanes, typical values are J_cis > J_trans, and these values are modulated by the electronegativity and orientation of the substituents.

Experimental Protocol: ¹H NMR Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ for solubility and to observe the acidic protons, or CDCl₃ to favor intramolecular interactions). The choice of solvent is critical as it directly influences the conformational equilibrium.

-

Data Acquisition:

-

Acquire a standard high-resolution one-dimensional ¹H NMR spectrum.

-

Acquire a two-dimensional Correlation Spectroscopy (COSY) experiment to unambiguously assign proton connectivities.

-